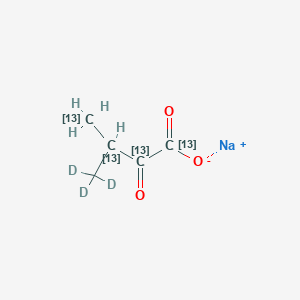

Sodium 3-methyl-2-oxobutanoate-13C4,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H7NaO3 |

|---|---|

Molecular Weight |

145.086 g/mol |

IUPAC Name |

sodium 4,4,4-trideuterio-3-(113C)methyl-2-oxo(1,2,3-13C3)butanoate |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3+1,4+1,5+1; |

InChI Key |

WIQBZDCJCRFGKA-SSBGHZRHSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])[13CH]([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |

Canonical SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C4,d3: An Essential Tool in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-methyl-2-oxobutanoate-13C4,d3 is the isotopically labeled form of Sodium 3-methyl-2-oxobutanoate, also known as sodium α-ketoisovalerate. As a stable isotope-labeled compound, it serves as a critical internal standard and tracer for studying metabolic pathways, particularly the catabolism of branched-chain amino acids (BCAAs).[1][2] Its unlabeled counterpart, α-ketoisovalerate, is a key intermediate in the degradation of valine and a precursor to pantothenic acid (Vitamin B5) in organisms like Escherichia coli.[1][3][4][5]

The accumulation of α-ketoisovalerate and other branched-chain keto acids is a hallmark of Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder.[4][6] Therefore, the precise quantification of this metabolite is vital for diagnostics and for studying the pathophysiology of MSUD and other related metabolic conditions. The use of this compound allows for highly accurate measurement by mass spectrometry, mitigating matrix effects in complex biological samples. This guide provides a comprehensive overview of its properties, biological significance, experimental applications, and relevant protocols.

Physicochemical Properties

The incorporation of four Carbon-13 (¹³C) and three Deuterium (²H or D) atoms results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification. The properties of the labeled compound and its unlabeled analogue are summarized below.

| Property | This compound | Sodium 3-methyl-2-oxobutanoate (Unlabeled) |

| Synonyms | α-Ketoisovaleric acid-13C4,d3 sodium salt | Sodium α-ketoisovalerate, Sodium 2-ketoisovalerate |

| Molecular Formula | ¹³C₄C₁D₃H₄NaO₃ | C₅H₇NaO₃[7] |

| Molecular Weight | ~146.09 g/mol | ~138.10 g/mol [7] |

| Appearance | Solid / White Powder | White powder with a slight fruity aroma[7] |

| Melting Point | 227-230 °C (decomposes) | 220-230 °C (decomposes)[8] |

| Solubility | Soluble in water | Soluble in water and ethanol[7] |

| Isotopic Purity | 99 atom % ¹³C; 98 atom % D | Not Applicable |

Biological Significance and Metabolic Pathways

Role in Valine Catabolism

α-Ketoisovalerate is the first major intermediate in the catabolic pathway of the essential amino acid valine. The pathway begins with the transamination of valine, followed by oxidative decarboxylation of the resulting α-ketoisovalerate. This process is crucial for energy production and the regulation of BCAA homeostasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Methyl-2-oxobutanoate | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]

- 5. α-Ketoisovaleric acid - Wikipedia [en.wikipedia.org]

- 6. Buy 3-Methyl-2-oxobutanoic acid | 759-05-7 [smolecule.com]

- 7. Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sodium 3-methyl-2-oxobutanoate | 3715-29-5 [chemicalbook.com]

An In-depth Technical Guide to 13C and Deuterium Labeled α-Ketoisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Ketoisovaleric acid, also known as 2-oxoisovaleric acid, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. Its metabolic fate is of significant interest in various fields of research, including inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD), where the accumulation of α-ketoisovaleric acid and other BCAAs leads to severe neurological damage. Stable isotope-labeled versions of α-ketoisovaleric acid, particularly those incorporating Carbon-13 (13C) and deuterium (2H), have become indispensable tools for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the dynamics of protein synthesis and degradation. This technical guide provides a comprehensive overview of the applications, experimental protocols, and data interpretation related to the use of 13C and deuterium-labeled α-ketoisovaleric acid.

Core Applications

The primary applications of 13C and deuterium-labeled α-ketoisovaleric acid revolve around their use as tracers in metabolic studies. These applications can be broadly categorized as follows:

-

Metabolic Flux Analysis (MFA): 13C-labeled α-ketoisovaleric acid can be introduced into cellular systems or whole organisms to trace the flow of carbon atoms through various metabolic pathways. By analyzing the isotopic enrichment in downstream metabolites, researchers can quantify the rates (fluxes) of interconnected biochemical reactions. This provides a detailed snapshot of cellular metabolism under specific conditions.

-

Protein Labeling for NMR Spectroscopy: 13C and deuterium-labeled α-ketoisovaleric acid serve as efficient precursors for the in vivo synthesis of labeled valine and leucine.[1][2][3] This is a widely used technique in structural biology to selectively label proteins for Nuclear Magnetic Resonance (NMR) studies, enabling the determination of protein structure and dynamics.[1][2][3]

-

Pharmacokinetic and Metabolic Fate Studies: Deuterium-labeled compounds are often used to trace the absorption, distribution, metabolism, and excretion (ADME) of molecules in vivo. Deuterium labeling can also be used to investigate kinetic isotope effects, providing insights into reaction mechanisms.

Commercially Available Labeled α-Ketoisovaleric Acid Isotopologues

A variety of 13C and deuterium-labeled α-ketoisovaleric acid sodium salt isotopologues are commercially available, offering flexibility for different experimental designs. The choice of isotopologue depends on the specific metabolic pathway or atoms of interest.

| Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Applications |

| α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 99%; 3,4,4,4-D₄, 98%) | CH₃CD(C¹³D₃)COCOONa | 143.11 | Biomolecular NMR, Metabolism, Metabolomics[4] |

| α-Ketoisovaleric acid, sodium salt (dimethyl-¹³C₂, 99%; 3-D, 98%) | (¹³CH₃)₂CDC(O)COONa | 141.09 | Biomolecular NMR, Metabolomics, MS/MS Standards |

Experimental Protocols

Protocol 1: Selective Isotopic Labeling of Valine and Leucine in E. coli for NMR Studies

This protocol describes the use of 13C-labeled α-ketoisovaleric acid as a precursor to selectively label valine and leucine residues in proteins overexpressed in E. coli. This method is particularly useful for reducing spectral complexity in NMR analysis of large proteins.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

Minimal medium (e.g., M9) prepared with D₂O as the solvent.

-

¹⁵NH₄Cl as the sole nitrogen source.

-

²H,¹²C-glucose as the primary carbon source.

-

13C-labeled α-ketoisovaleric acid sodium salt (e.g., α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 99%; 3,4,4,4-D₄, 98%)).[4]

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Procedure:

-

Pre-culture: Inoculate a starter culture of the E. coli expression strain in LB medium and grow overnight at 37°C with shaking.

-

Main Culture: Inoculate 1 L of D₂O-based M9 minimal medium containing ¹⁵NH₄Cl and ²H,¹²C-glucose with the overnight pre-culture. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Precursor Addition: Approximately one hour before induction, add the 13C-labeled α-ketoisovaleric acid sodium salt to the culture. A final concentration of 100-120 mg/L is typically used.[3]

-

Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Harvesting: Continue to grow the cells for the optimal protein expression time (typically 4-6 hours) at a reduced temperature (e.g., 25-30°C). Harvest the cells by centrifugation.

-

Protein Purification: Purify the labeled protein from the cell pellet using standard chromatographic techniques.

Workflow for Selective Protein Labeling:

Workflow for selective protein labeling using labeled α-ketoisovaleric acid.

Protocol 2: General Workflow for 13C-Metabolic Flux Analysis (MFA)

This protocol provides a general framework for conducting a 13C-MFA experiment. While the specific tracer and analytical methods may vary, the overall workflow remains consistent.

Materials:

-

Cell line or organism of interest.

-

Defined culture medium.

-

13C-labeled substrate (e.g., [U-¹³C]-glucose, ¹³C-labeled α-ketoisovaleric acid).

-

Quenching solution (e.g., cold methanol).

-

Extraction solvent (e.g., chloroform/methanol/water mixture).

-

Analytical instrumentation (GC-MS or LC-MS/MS).

Procedure:

-

Experimental Design: Define the metabolic network to be investigated and select the appropriate 13C-labeled tracer to maximize the information obtained for the fluxes of interest.[5]

-

Cell Culture and Labeling: Culture the cells in a defined medium containing the 13C-labeled substrate until isotopic and metabolic steady-state is reached.[6]

-

Quenching and Extraction: Rapidly quench metabolism to prevent further enzymatic activity and extract the intracellular metabolites.

-

Sample Derivatization (for GC-MS): Chemically modify the metabolites to increase their volatility and thermal stability for gas chromatography.

-

Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the metabolites using GC-MS or LC-MS/MS.

-

Flux Estimation: Use specialized software to fit the measured labeling data to a metabolic model and estimate the intracellular fluxes.[7]

General Workflow for 13C-MFA:

A generalized workflow for conducting a 13C-metabolic flux analysis experiment.

Quantitative Data

The following table summarizes pharmacokinetic data from a study where healthy human subjects were given an oral bolus of α-ketoisovaleric acid.

| Parameter | Value (mean ± SEM) |

| Baseline plasma α-ketoisovaleric acid | 10.6 ± 0.8 µmol/L |

| Peak plasma α-ketoisovaleric acid | 121 ± 20 µmol/L |

| Baseline plasma valine | 175 ± 14 µmol/L |

| Peak plasma valine (after α-ketoisovaleric acid administration) | 940 ± 50 µmol/L |

| Data from a study involving oral administration of 62.5 mg/kg α-ketoisovaleric acid to healthy human subjects. |

Signaling Pathways

α-Ketoisovaleric acid and its parent amino acid, valine, are involved in the regulation of key signaling pathways, particularly the insulin and mTOR pathways. These pathways are central to the control of cell growth, proliferation, and metabolism.

Insulin Signaling Pathway

Insulin signaling is initiated by the binding of insulin to its receptor, leading to a cascade of phosphorylation events that ultimately regulate glucose uptake, glycogen synthesis, and other metabolic processes. Branched-chain amino acids and their metabolites can influence this pathway.

Simplified overview of the insulin signaling pathway leading to glucose uptake and glycogen synthesis.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, integrating signals from nutrients, growth factors, and cellular energy status.[8] Amino acids, including branched-chain amino acids, are potent activators of the mTORC1 complex.[9]

Overview of the mTORC1 signaling pathway and its regulation by amino acids and growth factors.

Synthesis of Labeled α-Ketoisovaleric Acid

While a variety of labeled α-ketoisovaleric acid isotopologues are commercially available, a general understanding of their synthesis can be beneficial. The synthesis of 13C-labeled α-keto acids often involves the use of 13C-labeled starting materials in multi-step organic synthesis routes. For example, the synthesis of 13C methyl-labeled γ1,γ2-Valine, a downstream product of α-ketoisovaleric acid, has been achieved through palladium-catalyzed C(sp³)–H functionalization using iodomethane-¹³C.[10] The synthesis of the labeled α-keto acid precursor itself would involve similar principles of introducing the isotopic label at a specific position in the carbon skeleton through a carefully designed synthetic scheme.

Conclusion

13C and deuterium-labeled α-ketoisovaleric acid are powerful tools for researchers in metabolism, structural biology, and drug development. Their application in metabolic flux analysis provides quantitative insights into cellular biochemistry, while their use as precursors for amino acid labeling is crucial for NMR-based structural studies of proteins. The experimental protocols and signaling pathway information provided in this guide offer a foundation for the effective utilization of these valuable research compounds. As analytical technologies continue to advance, the applications of stable isotope-labeled metabolites like α-ketoisovaleric acid are expected to expand, further enhancing our understanding of complex biological systems.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. ckisotopes.com [ckisotopes.com]

- 3. itqb.unl.pt [itqb.unl.pt]

- 4. α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 99%; 3,4,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, CDLM-7317-0.5 [isotope.com]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. cusabio.com [cusabio.com]

- 9. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Sodium 3-methyl-2-oxobutanoate: An In-depth Technical Guide to its Use as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), is the ketoacid analogue of the essential branched-chain amino acid (BCAA) valine. In the intricate landscape of metabolic research, particularly in the study of BCAA catabolism, isotopically labeled KIV has emerged as a powerful tracer. This technical guide provides a comprehensive overview of the application of sodium 3-methyl-2-oxobutanoate as a metabolic tracer, detailing experimental protocols, presenting quantitative data from key studies, and visualizing the associated metabolic pathways and experimental workflows. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in metabolic studies.

The catabolism of BCAAs—leucine, isoleucine, and valine—is a fundamental metabolic process. Dysregulation of BCAA metabolism has been implicated in a range of pathological conditions, including insulin resistance, type 2 diabetes, and certain cancers. The use of stable isotope tracers, such as 13C- or 14C-labeled KIV, allows for the precise tracking of valine's metabolic fate in vivo, providing invaluable insights into tissue-specific catabolism and overall systemic flux.

Core Metabolic Pathway: Valine Catabolism

The breakdown of valine is a multi-step process that primarily occurs in the mitochondria of various tissues, with skeletal muscle being a major site of the initial transamination step. The first two enzymatic reactions are shared among all three BCAAs.

-

Transamination: Valine is reversibly converted to α-ketoisovalerate (KIV) by the action of branched-chain aminotransferases (BCATs). This reaction involves the transfer of an amino group from valine to α-ketoglutarate, forming glutamate.

-

Oxidative Decarboxylation: KIV is then irreversibly decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This is the rate-limiting step in BCAA catabolism and a key regulatory point. The product of this reaction is isobutyryl-CoA.

-

Subsequent Oxidation: Isobutyryl-CoA undergoes a series of enzymatic reactions to ultimately form succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. This classifies valine as a glucogenic amino acid.

The use of isotopically labeled KIV allows researchers to bypass the initial transamination step and directly probe the activity of the BCKDH complex and downstream pathways.

Experimental Protocols

The successful application of sodium 3-methyl-2-oxobutanoate as a metabolic tracer hinges on meticulously planned and executed experimental protocols. Below are generalized yet detailed methodologies for in vivo tracer studies, primarily in rodent models, based on a synthesis of published research.

Tracer Administration

The choice of tracer administration method depends on the specific research question. Both bolus injection and continuous infusion are commonly employed.

-

Bolus Injection: A single dose of the tracer is administered, typically intravenously. This method is useful for studying the rapid kinetics of KIV uptake and initial metabolism in various tissues.

-

Continuous Infusion: The tracer is infused at a constant rate over a defined period. This approach allows for the achievement of a metabolic and isotopic steady state, enabling the calculation of flux rates.

Typical Protocol for Continuous Infusion of [1-13C]KIV in Mice:

-

Animal Preparation: Mice are fasted overnight to reduce variability from food intake. An indwelling catheter is surgically placed in a suitable blood vessel (e.g., jugular vein) for tracer infusion.

-

Tracer Preparation: Sterile, isotopically labeled sodium 3-methyl-2-oxobutanoate (e.g., [1-13C]KIV) is dissolved in sterile saline to a known concentration.

-

Infusion: A priming bolus of the tracer may be administered to rapidly achieve isotopic steady state, followed by a constant infusion using a syringe pump. The infusion rate and duration are critical parameters that need to be optimized based on the animal model and the specific metabolic state being investigated.

-

Sample Collection: At the end of the infusion period, blood samples are collected, and tissues of interest are rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.

Sample Preparation and Analysis

Accurate quantification of isotopic enrichment in KIV and its downstream metabolites is crucial for meaningful data interpretation. Gas chromatography-mass spectrometry (GC-MS) is a commonly used analytical technique.

Protocol for Plasma and Tissue Metabolite Analysis by GC-MS:

-

Metabolite Extraction: Frozen tissue samples are homogenized in a suitable solvent mixture (e.g., methanol:water:chloroform) to extract metabolites. Plasma samples are typically deproteinized with a solvent like methanol or acetonitrile.

-

Derivatization: Many metabolites, including KIV and amino acids, are not volatile enough for GC-MS analysis and require chemical derivatization. A common method is oximation followed by silylation.

-

GC-MS Analysis: The derivatized samples are injected into a GC-MS system. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the quantification of different isotopologues (molecules with different numbers of heavy isotopes).

-

Data Analysis: The isotopic enrichment (the percentage of the metabolite pool that is labeled) is calculated from the mass isotopomer distribution. This data is then used to calculate metabolic flux rates using appropriate metabolic models. A validated method for determining [1-13C]-alpha-ketoisovalerate enrichments in plasma and tissues by GC-MS has been reported, confirming that extracellular [1-13C]-KIV enrichment is a reliable indicator of intracellular enrichment[1].

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing KIV or valine as metabolic tracers. These data highlight the tissue-specific differences in BCAA metabolism and the impact of various physiological states.

Table 1: Tissue-Specific Contribution of Valine to the TCA Cycle in Mice

| Tissue | Contribution of Valine Carbons to Succinate (%) |

| White Adipose Tissue | Decreased by ~60% in diabetic (db/db) mice |

| Liver | Decreased by ~20% in diabetic (db/db) mice |

| Skeletal Muscle | Increased by ~50% in diabetic (db/db) mice |

Data adapted from a study investigating whole-body BCAA metabolism in conscious animals[2].

Table 2: Plasma BCAA and BCKA Levels in Response to a BCKDK Inhibitor (BT2) in Mice

| Metabolite | Change in Plasma Level after BT2 Injection |

| Isoleucine | Markedly dropped |

| α-Ketoisovalerate (KIV) | Markedly dropped |

| α-Ketoisocaproate (KIC) | Markedly dropped |

| α-Keto-β-methylvalerate (KMV) | Markedly dropped |

Data from a study on the acute pharmacological inhibition of BCKDK[2].

Table 3: Valine Kinetics at Different Intake Levels in Young Men

| Valine Intake (mg/kg/day) | Plasma Valine Concentration | Rate of Valine Oxidation |

| > 20 | Increases with intake | Increases with intake |

| < 20 | Reached a low and relatively constant level | Fell with the decline in intake |

| < 16 | - | Generally higher than intake level (negative balance) |

Data from a study on valine kinetics at graded valine intakes[3].

Logical Relationships in Tracer Data Interpretation

The interpretation of data from KIV tracer studies involves understanding the logical flow from experimental measurements to metabolic insights. The isotopic enrichment of KIV in the plasma is a critical precursor for understanding its fate in various tissues.

Conclusion

Sodium 3-methyl-2-oxobutanoate is an invaluable tool for probing the complexities of BCAA metabolism. Its use as a metabolic tracer, particularly when labeled with stable isotopes, provides a window into the in vivo kinetics and tissue-specific regulation of valine catabolism. The detailed protocols and quantitative data presented in this guide offer a foundation for researchers to design and interpret their own tracer studies. As our understanding of the role of BCAA metabolism in health and disease continues to grow, the application of tracers like sodium 3-methyl-2-oxobutanoate will undoubtedly play a pivotal role in uncovering new therapeutic targets and developing novel treatment strategies. The methodologies described herein, from tracer infusion to sophisticated mass spectrometry analysis, empower the scientific community to continue to unravel the intricate web of metabolic pathways that govern physiological and pathophysiological states.

References

- 1. Determination of extracellular and intracellular enrichments of [1-(13)C]-alpha-ketoisovalerate using enzymatically converted [1-(13)C]-valine standardization curves and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Valine kinetics at graded valine intakes in young men - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isotopic Labeling with 13C4,d3 Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of 13C4,d3 isotopically labeled compounds. These dual-labeled molecules serve as powerful tools in quantitative analysis, particularly in the fields of metabolic research and pharmaceutical development, offering enhanced accuracy and reliability in mass spectrometry-based assays.

Core Concepts of Isotopic Labeling

Isotopic labeling is a technique used to track the fate of a molecule or its constituent atoms through a biological or chemical system. By replacing one or more atoms of a compound with their stable (non-radioactive) heavy isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), the labeled compound becomes distinguishable from its endogenous, unlabeled counterpart by mass spectrometry (MS).[1][2][] This mass difference allows for precise quantification and differentiation from background interference.

Advantages of Dual 13C and Deuterium Labeling:

The combination of both ¹³C and deuterium labels in a single molecule, such as a 13C4,d3 compound, offers several distinct advantages, particularly when used as an internal standard in quantitative mass spectrometry:

-

Significant Mass Shift: The incorporation of multiple heavy isotopes creates a substantial mass difference between the labeled standard and the unlabeled analyte. This minimizes the risk of isotopic cross-talk, where the natural abundance of isotopes in the analyte could interfere with the signal of the labeled standard.

-

Co-elution with Analyte: ¹³C-labeled standards have physicochemical properties nearly identical to their unlabeled counterparts, ensuring they co-elute during chromatographic separation.[4] This is crucial for accurately compensating for matrix effects and variations in ionization efficiency in the mass spectrometer.[4]

-

Improved Metabolic Stability: Deuterium labeling at specific sites of a molecule can slow down its metabolism by reinforcing chemical bonds (the kinetic isotope effect). This can be particularly useful in pharmacokinetic studies to understand metabolic pathways.[5][6]

-

Enhanced Analytical Reliability: ¹³C labels are chemically stable and do not undergo exchange with the surrounding environment, unlike some deuterium labels in certain positions.[4] The combination of both provides a robust and reliable internal standard.

Applications in Drug Development and Metabolic Research

The primary application of 13C4,d3 labeled compounds is as internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7][8][9] These assays are fundamental in various stages of drug development and metabolic research.

Pharmacokinetic (ADME) Studies:

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[1][10][11] Accurate quantification of the drug and its metabolites in biological matrices (e.g., plasma, urine, tissues) is essential. Dual-labeled internal standards like 13C4,d3 compounds are invaluable for these studies, providing the necessary precision and accuracy for regulatory submissions.[5]

Metabolic Flux Analysis:

By introducing a ¹³C-labeled substrate into a biological system, researchers can trace the flow of carbon atoms through various metabolic pathways.[12][13][14] This technique, known as metabolic flux analysis, provides insights into the activity of different pathways under various conditions, such as in cancer cells or during disease progression.[12][13][15]

Experimental Protocols: Quantification of Endogenous Molecules

The following provides a generalized experimental protocol for the quantification of an endogenous analyte (e.g., a steroid hormone) in a biological sample using a 13C4,d3-labeled internal standard with LC-MS/MS.

1. Sample Preparation:

-

Spiking with Internal Standard: A known concentration of the 13C4,d3-labeled internal standard is added to the biological sample (e.g., serum, plasma) at the beginning of the sample preparation process. This allows for the correction of analyte loss during extraction and processing.

-

Extraction: The analyte and internal standard are extracted from the biological matrix. Common techniques include:

-

Protein Precipitation: Addition of a solvent like acetonitrile or methanol to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte and internal standard.

-

Liquid-Liquid Extraction (LLE): Use of two immiscible solvents to partition the analyte and internal standard into one of the phases.

-

Solid-Phase Extraction (SPE): Passing the sample through a solid sorbent that retains the analyte and internal standard, which are then eluted with a suitable solvent.

-

-

Derivatization (Optional): In some cases, the analyte and internal standard may be chemically modified (derivatized) to improve their chromatographic properties or ionization efficiency in the mass spectrometer.

-

Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. The analyte and the co-eluting 13C4,d3-labeled internal standard are separated from other sample components on a chromatographic column (e.g., a C18 column).

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the unlabeled analyte and the 13C4,d3-labeled internal standard are monitored.

3. Data Analysis and Quantification:

-

The concentration of the endogenous analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the known concentration of the 13C4,d3-labeled internal standard.

-

A calibration curve is typically generated using known concentrations of the unlabeled analyte spiked into a similar biological matrix, with a constant concentration of the internal standard.

Quantitative Data Presentation

The use of 13C4,d3-labeled internal standards allows for the generation of highly accurate and precise quantitative data. The tables below present hypothetical validation data for an LC-MS/MS assay for the quantification of a steroid hormone using a 13C4,d3-labeled internal standard.

Table 1: Calibration Curve Parameters

| Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.1 | 10 | 0.012 |

| 0.5 | 10 | 0.058 |

| 1.0 | 10 | 0.115 |

| 5.0 | 10 | 0.592 |

| 10.0 | 10 | 1.180 |

| 50.0 | 10 | 5.950 |

| 100.0 | 10 | 11.920 |

Table 2: Assay Precision and Accuracy

| Quality Control Sample | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Precision (%CV) | Accuracy (%) |

| Low QC | 0.3 | 0.29 ± 0.02 | 6.9 | 96.7 |

| Medium QC | 30 | 31.2 ± 1.5 | 4.8 | 104.0 |

| High QC | 80 | 78.9 ± 3.1 | 3.9 | 98.6 |

Visualizations

Experimental Workflow for Quantitative Analysis

Caption: A generalized workflow for the quantitative analysis of a biological sample using a 13C4,d3-labeled internal standard and LC-MS/MS.

Simplified Steroid Hormone Signaling Pathway

References

- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. metsol.com [metsol.com]

- 4. ukisotope.com [ukisotope.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. iris-biotech.de [iris-biotech.de]

- 12. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 15. lirias.kuleuven.be [lirias.kuleuven.be]

An In-depth Technical Guide to Metabolic Flux Analysis Using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃, a stable isotope-labeled tracer, in metabolic flux analysis (MFA). This powerful technique allows for the quantitative study of metabolic pathways in real-time, offering critical insights into cellular physiology and disease states.

Introduction to ¹³C Metabolic Flux Analysis (¹³C-MFA)

Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. By quantifying the rates (fluxes) of these reactions, researchers can gain a deeper understanding of cellular metabolism under various conditions. ¹³C-MFA, a specialized branch of MFA, utilizes substrates labeled with the stable isotope carbon-13 (¹³C) to trace the flow of carbon atoms through metabolic pathways.[1][2] This approach provides a detailed and dynamic picture of cellular metabolism that is not attainable through other methods like transcriptomics or proteomics.[3]

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system and then measuring the distribution of the ¹³C label in downstream metabolites.[1] This is typically achieved using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The resulting mass isotopomer distributions are then used in computational models to estimate the intracellular metabolic fluxes.[3]

Sodium 3-methyl-2-oxobutanoate (KIV) in Metabolism

Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), is a key intermediate in the metabolism of the branched-chain amino acid (BCAA) valine.[4] It is formed through the transamination of valine and can be further metabolized through several pathways. KIV can be oxidatively decarboxylated to form isobutyryl-CoA, which then enters the tricarboxylic acid (TCA) cycle. Alternatively, KIV can be reductively aminated to regenerate valine or can be a precursor for the synthesis of other molecules.[5]

The use of isotopically labeled KIV, such as Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃, allows for the precise tracing of the metabolic fate of this important keto acid. The ¹³C₄ labeling provides information on the carbon backbone, while the d₃ (deuterium) labeling can offer insights into specific enzymatic reactions and hydrogen exchange.

Quantitative Data from Metabolic Flux Analysis

Due to the highly specific nature of the Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃ tracer, publicly available quantitative flux data is limited. However, we can present representative data from studies using closely related tracers, such as ¹³C-labeled valine, to illustrate the type of quantitative information that can be obtained. The following table summarizes hypothetical flux partitioning data around the KIV node, based on findings from ¹³C-valine tracer experiments.[5][6]

| Metabolic Flux | Relative Flux (%) | Description |

| KIV from Valine | 100 | Influx to the KIV pool from the transamination of the labeled valine tracer. |

| KIV to Isobutyryl-CoA | 60 | The fraction of KIV that is committed to catabolism via oxidative decarboxylation. |

| KIV to Valine | 30 | The portion of KIV that is reductively aminated back to valine, indicating reversible transamination. |

| KIV to Other Pathways | 10 | The fraction of KIV that is utilized in other biosynthetic pathways. |

This table presents a hypothetical scenario to demonstrate the type of quantitative data generated from MFA studies. Actual flux distributions will vary depending on the cell type, physiological conditions, and experimental design.

Experimental Protocols

The following sections detail the key experimental methodologies for conducting a metabolic flux analysis study using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃.

Cell Culture and Isotopic Labeling

-

Cell Seeding: Plate cells at a desired density in 6-well plates (or other suitable culture vessels) and allow them to adhere and grow overnight. Include extra wells for cell counting.[7]

-

Media Preparation: Prepare culture medium containing Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃ at a known concentration. The base medium should be formulated to ensure that the labeled tracer is the primary source of KIV. It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids and other interfering compounds.[7]

-

Isotopic Labeling: After the initial growth phase, aspirate the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.[7]

-

Incubation: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady-state. The optimal incubation time will vary depending on the cell type and the metabolic pathways of interest, and may range from several hours to over 24 hours.[7][8]

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction: Add a pre-chilled extraction solvent, typically a methanol/water or methanol/acetonitrile/water mixture, to the culture plate.[9] Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at high speed to pellet cell debris and proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis.

Mass Spectrometry Analysis

-

Sample Preparation: The extracted metabolites may require derivatization to improve their volatility and chromatographic separation for GC-MS analysis.

-

GC-MS or LC-MS Analysis: Analyze the samples using a gas chromatograph or liquid chromatograph coupled to a mass spectrometer. The instrument will separate the metabolites and detect the mass-to-charge ratio of the different isotopologues.

-

Data Acquisition: Acquire the mass spectra for all relevant metabolites, paying close attention to the mass isotopomer distributions (MIDs), which reflect the incorporation of the ¹³C and deuterium labels.

Visualizing Metabolic Pathways and Workflows

Metabolic Pathway of Sodium 3-methyl-2-oxobutanoate

The following diagram illustrates the central metabolic pathways involving Sodium 3-methyl-2-oxobutanoate.

Experimental Workflow for ¹³C-MFA

This diagram outlines the key steps in a typical ¹³C-MFA experiment.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methyl-2-oxobutanoic acid | C5H8O3 | CID 49 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 8. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide on the Biological Precursors of Pantothenic Acid in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of pantothenic acid (Vitamin B5) in the model organism Escherichia coli. Pantothenic acid is an essential precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. Understanding the intricacies of its synthesis is paramount for metabolic engineering efforts aimed at overproducing this valuable vitamin and for the development of novel antimicrobial agents targeting this essential pathway.

The Core Biosynthetic Pathway

In E. coli, the de novo synthesis of pantothenic acid is a convergent pathway originating from two primary biological precursors: the branched-chain amino acid precursor α-ketoisovalerate and the amino acid L-aspartate . The pathway comprises four key enzymatic steps to produce the two essential moieties, pantoate and β-alanine , which are subsequently condensed to form pantothenate.

The enzymes and their corresponding genes involved in this pathway are:

-

Ketopantoate hydroxymethyltransferase (KPHMT) , encoded by the panB gene.

-

Ketopantoate reductase (KPR) , encoded by the panE gene.

-

Aspartate-α-decarboxylase (ADC) , encoded by the panD gene.

-

Pantothenate synthetase (PS) , encoded by the panC gene.

The overall biosynthetic scheme is depicted below.

Quantitative Analysis of Pathway Enzymes

The efficiency of the pantothenic acid biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. A summary of the key kinetic parameters for the E. coli enzymes is presented in the table below.

| Enzyme (Gene) | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |

| KPHMT (panB) | α-Ketoisovalerate | - | - | [1] |

| 5,10-Methylenetetrahydrofolate | - | - | [1] | |

| KPR (panE) | Ketopantoate | 60 | 40 | [2] |

| NADPH | 20 | 40 | [2] | |

| ADC (panD) | L-Aspartate | 151 ± 16 | 0.57 | [3][4] |

| PS (panC) | Pantoate | 63 | - | [5] |

| β-Alanine | 150 | - | [5] | |

| ATP | 100 | - | [5] |

Metabolic Engineering for Enhanced Production

Metabolic engineering strategies have been successfully employed to enhance the production of pantothenic acid in E. coli. These approaches often involve the overexpression of key pathway enzymes, attenuation of competing pathways, and optimization of fermentation conditions. The table below summarizes some reported pantothenic acid titers achieved through metabolic engineering.

| E. coli Strain | Engineering Strategy | Titer (g/L) | Reference(s) |

| Engineered W3110 | Overexpression of panBC from C. glutamicum, mutagenesis of pantothenate kinase, and deletion of threonine deaminase. | 28.45 | [6] |

| Engineered W3110 | Deletion of aceF and mdh, overexpression of ppnk. | 68.3 | [7] |

| Engineered W3110 derivative | Blocking organic acid pathway, boosting pyruvate biosynthesis, relieving feedback inhibition of acetolactate synthase, and improving glucose intake. | 62.82 | [8] |

| Engineered E. coli | Screening of panC genes from diverse species. | 101.2 | [9] |

Regulation of the Pantothenic Acid Biosynthesis Pathway

The biosynthesis of pantothenic acid and its subsequent conversion to CoA are tightly regulated in E. coli to maintain cellular homeostasis. The primary regulatory mechanisms include feedback inhibition and the formation of regulatory protein complexes.

-

Feedback Inhibition of Pantothenate Kinase (CoaA): The first enzyme in the conversion of pantothenate to CoA, pantothenate kinase (encoded by coaA), is allosterically inhibited by the end-product, CoA, and its thioesters. This inhibition acts as a key control point, modulating the flux of pantothenate into the CoA biosynthetic pathway.[7][10][11]

-

Regulation of Aspartate-α-decarboxylase (PanD) by PanZ: The activity of PanD, which produces β-alanine, is modulated by a regulatory protein, PanZ. The formation of a PanD-PanZ complex, which is dependent on the presence of CoA or acetyl-CoA, can inhibit PanD activity, thereby controlling the supply of β-alanine for pantothenate synthesis.[12][13]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying the enzymes of the pantothenic acid biosynthetic pathway. Below are outlines for the assays of the four key enzymes.

Ketopantoate Hydroxymethyltransferase (KPHMT, PanB) Assay

This assay measures the formation of ketopantoate from α-ketoisovalerate and 5,10-methylenetetrahydrofolate.

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), α-ketoisovalerate, 5,10-methylenetetrahydrofolate, and MgCl₂.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified PanB enzyme.

-

Incubation: Incubate the reaction at 37°C for a specific time.

-

Termination: Stop the reaction, for example, by adding an acid like HCl.

-

Quantification: The product, ketopantoate, can be quantified in a coupled assay with excess ketopantoate reductase (PanE) and NADPH. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored.

Ketopantoate Reductase (KPR, PanE) Assay

This is a continuous spectrophotometric assay that measures the NADPH-dependent reduction of ketopantoate to pantoate.

Protocol Outline:

-

Assay Mixture: In a quartz cuvette, prepare an assay mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.0), NADPH, and ketopantoate.

-

Initiation: Start the reaction by adding a small volume of purified PanE enzyme.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADPH oxidation is directly proportional to the enzyme activity.

Aspartate-α-decarboxylase (ADC, PanD) Assay

This assay measures the production of β-alanine from L-aspartate. The product can be quantified by HPLC.[3][14]

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM sodium phosphate, pH 7.0) and L-aspartate.

-

Enzyme Addition: Initiate the reaction with purified PanD enzyme.

-

Incubation and Termination: Incubate at 37°C and stop the reaction at various time points by heat inactivation or acid addition.

-

Quantification: The amount of β-alanine produced is quantified by reverse-phase HPLC, often after derivatization with a fluorescent tag such as o-phthalaldehyde (OPA) to allow for sensitive detection.

Pantothenate Synthetase (PS, PanC) Assay

This is a coupled enzyme assay that measures the production of AMP, which is then used in a series of reactions leading to the oxidation of NADH.

Protocol Outline:

-

Coupled Assay Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 8.0), ATP, pantoate, β-alanine, phosphoenolpyruvate (PEP), NADH, MgCl₂, KCl, and the coupling enzymes myokinase, pyruvate kinase, and lactate dehydrogenase.

-

Initiation: Start the reaction by adding purified PanC enzyme.

-

Measurement: The AMP produced by PanC is converted back to ATP in a series of reactions that consume NADH. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.

Conclusion

The biosynthesis of pantothenic acid in E. coli is a well-characterized pathway that serves as an excellent model for both fundamental research and applied biotechnology. The availability of genetic tools and a deep understanding of the enzymes involved have enabled significant progress in the metabolic engineering of this bacterium for the overproduction of vitamin B5. Furthermore, the essential nature of this pathway in many pathogenic bacteria, but not in humans, makes it an attractive target for the development of novel antimicrobial drugs. This guide provides a foundational resource for professionals seeking to explore and exploit the pantothenic acid biosynthetic pathway in E. coli.

References

- 1. uniprot.org [uniprot.org]

- 2. Systematic identification of allosteric effectors in Escherichia coli metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Escherichia coli L-aspartate-alpha-decarboxylase: preprotein processing and observation of reaction intermediates by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Principles of transcriptional regulation and evolution of the metabolic system in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Structural basis for the feedback regulation of Escherichia coli pantothenate kinase by coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics and regulation of pantothenate kinase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Escherichia coli L-aspartate-alpha-decarboxylase: preprotein processing and observation of reaction intermediates by electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃ in Modern Proteomics: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃, a stable isotope-labeled metabolic tracer, and its application in quantitative proteomics research. We detail the underlying biochemical principles, provide comprehensive experimental methodologies, and present relevant quantitative data to empower researchers in leveraging this tool for the study of protein synthesis, metabolic flux, and cellular signaling.

Introduction: Bridging Metabolism and Proteomics

Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃ is the sodium salt of a heavily labeled alpha-ketoisovalerate (α-KIV), a branched-chain keto acid (BCKA). In cellular metabolism, α-KIV is the direct precursor to the essential branched-chain amino acid (BCAA), Valine.[1][2] The compound's utility in proteomics stems from the principles of metabolic labeling. When introduced into cell culture, this "heavy" ketoacid is readily taken up by cells and converted by branched-chain amino acid transaminases (BCATs) into Valine that is isotopically labeled with four Carbon-13 (¹³C) atoms and three deuterium (d) atoms.

This newly synthesized heavy Valine joins the intracellular amino acid pool and is incorporated into proteins during translation. Consequently, all newly synthesized proteins become labeled. By using mass spectrometry, researchers can distinguish between pre-existing ("light") proteins and newly synthesized ("heavy") proteins based on a predictable mass shift. This allows for the precise quantification of protein synthesis rates and the analysis of proteome dynamics under various experimental conditions.[3][4] This technique is an extension of Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a cornerstone method in quantitative proteomics.[5]

Core Principle: From Labeled Ketoacid to Quantifiable Protein

The central workflow involves the intracellular conversion of the labeled precursor and its incorporation into the proteome. This process allows the proteome to reflect the metabolic state of the cell, providing a dynamic picture of cellular activity.

Metabolic Conversion Pathway

The tracer, Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃, is transported into the cell where it is converted to Valine-¹³C₄,d₃. This heavy amino acid is then charged to its cognate tRNA (tRNA-Val) and subsequently incorporated into nascent polypeptide chains by the ribosome during protein synthesis.

Experimental Workflow and Protocols

A typical proteomics experiment using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃ involves several key stages, from cell culture preparation to mass spectrometry data analysis.

General Experimental Workflow

The overall process can be visualized as a multi-step pipeline. The "heavy" labeled cells serve as the experimental condition, which can be compared against an unlabeled ("light") control population.

Detailed Experimental Protocol

This protocol provides a representative methodology for labeling mammalian cells to measure protein synthesis. It is synthesized from standard SILAC procedures and metabolic tracer studies.[4][6][7]

A. Reagent and Media Preparation:

-

Prepare a custom mammalian cell culture medium (e.g., DMEM or RPMI-1640) that specifically lacks L-Valine. This can be done by preparing the medium from individual components or by purchasing custom-formulated media.

-

Dialyze fetal bovine serum (FBS) to remove endogenous amino acids. A 10 kDa molecular weight cutoff is typically sufficient.

-

Prepare the "Light" medium: Supplement the Valine-free base medium with dialyzed FBS and standard, unlabeled L-Valine to a final physiological concentration (e.g., ~0.8 mM for DMEM).

-

Prepare the "Heavy" labeling medium: Supplement the Valine-free base medium with dialyzed FBS and Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃. The concentration should be equimolar to the L-Valine in the "Light" medium. Note: As cells will convert the ketoacid to Valine, this serves as the sole source for this amino acid.

B. Cell Culture and Labeling:

-

Culture two separate populations of cells: one in the "Light" medium (control) and one in the "Heavy" medium (experimental).

-

For studies on protein synthesis rates, cells can be acutely labeled. Grow cells to ~70-80% confluency in standard complete medium. Then, wash the cells with phosphate-buffered saline (PBS) and switch to the "Heavy" labeling medium. Labeling times can range from minutes to hours depending on the desired temporal resolution.[8]

-

For steady-state labeling to compare two entire proteomes, cells should be cultured in the "Heavy" medium for at least five to six cell divisions to ensure >98% incorporation of the labeled amino acid.[4]

C. Sample Preparation for Mass Spectrometry:

-

Harvest both "Light" and "Heavy" cell populations. Wash thoroughly with ice-cold PBS to remove any residual media.

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

Mix equal amounts of protein from the "Light" and "Heavy" lysates (e.g., 50 µg + 50 µg). This 1:1 mixing is crucial as it controls for variance in subsequent sample processing steps.[1]

-

Perform in-solution or in-gel digestion of the combined protein mixture. A common method involves reduction (with DTT), alkylation (with iodoacetamide), and overnight digestion with a protease like Trypsin.

D. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using a high-resolution Orbitrap or TOF mass spectrometer coupled to a nano-liquid chromatography system (nanoLC-MS/MS).

-

Set up the data acquisition method to perform data-dependent acquisition (DDA), where the instrument surveys for precursor ions and selects the most intense ones for fragmentation (MS/MS).

E. Data Analysis:

-

Process the raw mass spectrometry data using a software platform capable of quantitative proteomics analysis (e.g., MaxQuant, Proteome Discoverer).

-

The software will identify peptides by matching MS/MS spectra to a protein sequence database.

-

Crucially, it will detect peptide pairs that are chemically identical but differ in mass due to the incorporated stable isotopes.

-

The ratio of the signal intensities of the "Heavy" to "Light" peptide pairs is calculated. The median ratio of all peptides identified for a given protein determines the relative abundance or synthesis rate of that protein between the two conditions.

Quantitative Data Presentation

The use of labeled tracers allows for precise quantification of metabolic fluxes. The data below, adapted from a study on inter-organ BCAA metabolism in a pig model, illustrates the type of quantitative insights that can be gained. While this study measures net flux across organs rather than intracellular protein synthesis, it demonstrates the quantitative power of stable isotope tracing in the context of BCAA/BCKA metabolism.[9]

| Metabolite | Postabsorptive Net Flux (nmol/kg/min) | Postprandial Net Flux (mmol/kg/4h) |

| Organ | Hindquarter (Muscle) | Liver |

| α-Ketoisocaproate (KIC) | Release | Uptake |

| 3-Methyl-2-oxovalerate (KMV) | Release | Uptake |

| α-Ketoisovalerate (KIV) | Release | Uptake |

| Total BCKA | Release | Uptake |

Table 1: Net flux of branched-chain keto acids (BCKAs) across muscle and liver. In the postprandial (fed) state, muscle releases BCKAs (including α-KIV) into circulation, which are subsequently taken up by the liver for further metabolism. Data adapted from Ten Have et al. (2021).[9] Note: Specific postabsorptive values were not detailed for individual BCKAs in the source but showed a general pattern of release and uptake.

Application in Signaling Pathway Analysis

BCAA metabolism is intrinsically linked to the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a master regulator of cell growth and protein synthesis.[10] Leucine, in particular, is a potent activator of mTORC1.[11][12] By using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃ to trace the fate of Valine, researchers can investigate how Valine metabolism, in concert with other BCAAs, impacts this critical pathway and its downstream effects on the proteome.

Conclusion and Future Directions

Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃ is a powerful tool for researchers investigating the interplay between metabolism and protein dynamics. By serving as a metabolic precursor to labeled Valine, it enables the precise measurement of de novo protein synthesis and allows for the elucidation of how metabolic perturbations affect the proteome. This approach is particularly valuable in fields such as cancer metabolism, metabolic disorders, and drug development, where understanding the dynamic regulation of protein synthesis is paramount. Future applications may integrate this labeling strategy with other 'omics' technologies to build more comprehensive models of cellular function and disease.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Branched-Chain Amino Acid Ingestion Stimulates Muscle Myofibrillar Protein Synthesis following Resistance Exercise in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Supplementation of Branched-Chain Amino Acids to Reduced-Protein Diet on Skeletal Muscle Protein Synthesis and Degradation in the Fed and Fasted States in a Piglet Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis using Sodium 3-methyl-2-oxobutanoate-13C4,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, known as tracers, and tracking their incorporation into downstream metabolites, researchers can quantify the flow of atoms through metabolic pathways. This application note provides a detailed protocol for conducting MFA studies using Sodium 3-methyl-2-oxobutanoate-13C4,d3, a stable isotope-labeled tracer designed to probe the catabolism of the branched-chain amino acid (BCAA) valine.

Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate, is the cognate alpha-keto acid of valine. The 13C and deuterium labels on this tracer allow for sensitive and accurate tracking of its metabolic fate using mass spectrometry. Understanding the flux through the valine catabolic pathway is critical in various research areas, including the study of metabolic diseases like diabetes and maple syrup urine disease, cancer metabolism, and in the development of novel therapeutics targeting amino acid metabolism.

Core Concepts

-

Stable Isotope Tracers: Non-radioactive isotopes (e.g., 13C, 2H, 15N) are incorporated into metabolic substrates. These labeled compounds are chemically identical to their unlabeled counterparts and are processed by enzymes in the same manner.

-

Mass Spectrometry (MS): This analytical technique separates ions based on their mass-to-charge ratio, allowing for the detection and quantification of different isotopologues (molecules that differ only in their isotopic composition) of metabolites.

-

Metabolic Modeling: The isotopic labeling patterns of measured metabolites are used to constrain a computational model of the metabolic network, which then calculates the intracellular reaction rates (fluxes).

Signaling Pathway: Valine Catabolism

The tracer, this compound, directly enters the valine catabolic pathway. The initial and shared steps of BCAA catabolism occur primarily in the muscle.[1] The first step for valine is a reversible transamination to form its corresponding α-keto acid, which is the tracer itself.[1] The subsequent irreversible oxidative decarboxylation is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2] The resulting isobutyryl-CoA then undergoes a series of reactions to ultimately produce propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle as succinyl-CoA.[1][3][4]

Experimental Workflow

A typical MFA experiment involves several key stages, from initial cell culture to final data analysis. The following diagram outlines a generalized workflow for a cell culture-based experiment.

Detailed Experimental Protocol (Cell Culture)

This protocol provides a general framework for a stable isotope tracing experiment in cultured mammalian cells. Optimization may be required for specific cell lines and experimental conditions.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Custom DMEM medium lacking valine

-

This compound

-

Unlabeled Sodium 3-methyl-2-oxobutanoate (for control)

-

Cell culture plates or flasks

-

Ice-cold 0.9% NaCl solution

-

Ice-cold methanol

-

Cell scrapers

-

Microcentrifuge tubes

-

Liquid nitrogen or dry ice

Procedure:

-

Cell Seeding and Growth:

-

Seed cells in culture plates or flasks at a density that will result in ~80% confluency at the time of the experiment.

-

Culture cells in standard medium supplemented with dialyzed FBS under standard conditions (e.g., 37°C, 5% CO2). The use of dialyzed FBS is recommended to minimize the concentration of unlabeled amino acids.[5]

-

-

Preparation of Tracer Medium:

-

Prepare the experimental medium by supplementing valine-free DMEM with dialyzed FBS and the desired concentration of this compound. A typical concentration may range from 100 µM to the physiological concentration of valine.

-

Prepare a control medium with unlabeled Sodium 3-methyl-2-oxobutanoate at the same concentration.

-

-

Isotopic Labeling:

-

When cells reach the desired confluency, aspirate the standard culture medium.

-

Gently wash the cells twice with pre-warmed PBS.

-

Add the pre-warmed tracer medium to the cells. The duration of labeling will depend on the turnover rate of the metabolites of interest. For intermediates in central carbon metabolism, isotopic steady state is often reached within hours.[5][6] A time-course experiment is recommended to determine the optimal labeling time.

-

-

Metabolite Extraction:

-

To quench metabolic activity and extract intracellular metabolites, rapidly aspirate the tracer medium.

-

Immediately wash the cells with ice-cold 0.9% NaCl solution.

-

Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Place the culture vessel on dry ice or in a freezer at -80°C for at least 15 minutes to ensure complete cell lysis and precipitation of proteins.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

-

Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube. This is the metabolite extract.

-

Store the metabolite extract at -80°C until analysis by mass spectrometry.

-

Mass Spectrometry Analysis:

-

The metabolite extracts are typically analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

-

LC-MS is often preferred for the analysis of a wide range of polar metabolites.

-

The mass spectrometer is operated in a mode that allows for the detection and quantification of the different isotopologues of the target metabolites (e.g., intermediates of the valine catabolic pathway and the TCA cycle).

Data Analysis:

-

The raw mass spectrometry data is processed to determine the mass isotopomer distributions (MIDs) for each metabolite of interest. This involves peak integration and correction for the natural abundance of stable isotopes.

-

The MIDs are then used as input for MFA software (e.g., INCA, Metran) which uses a metabolic network model to estimate the intracellular fluxes that best explain the observed labeling patterns.

Quantitative Data Summary

The following table provides representative data on the net fluxes of branched-chain amino and keto acids across various organs in a porcine model, which can serve as a reference for expected physiological ranges. This data highlights the significant role of the hindquarter (muscle) in releasing branched-chain keto acids and the liver in their uptake.[7][8]

| Compound | Organ | Net Flux (nmol/kg body wt/min) - Postabsorptive | Net Flux (µmol/kg body wt/4 h) - Postprandial |

| α-Ketoisocaproate (KIC) | Hindquarter (HQ) | - | 46.2 [34.2, 58.2] (Release) |

| Portal Drained Viscera (PDV) | - | 12.3 [7.0, 17.6] (Release) | |

| Liver | - | Uptake | |

| 3-Methyl-2-oxovalerate (KMV) | Hindquarter (HQ) | - | 46.2 [34.2, 58.2] (Release) |

| Liver | - | Uptake | |

| α-Ketoisovalerate (KIV) | Hindquarter (HQ) | - | 46.2 [34.2, 58.2] (Release) |

| Kidney | - | 10.0 [2.3, 17.8] (Release) | |

| Liver | - | Uptake | |

| All BCKA | Portal Drained Viscera (PDV) | 144[9] (Uptake) | - |

| Liver | - | 200 (Uptake) |

Data presented as mean [95% CI]. Positive values indicate release, and negative values (or "Uptake") indicate uptake by the organ.

Troubleshooting and Considerations

-

Choice of Tracer Concentration: The concentration of the tracer should be carefully chosen to be physiologically relevant and to achieve sufficient labeling of downstream metabolites without causing metabolic perturbations.

-

Isotopic Steady State: It is crucial to determine if the system has reached an isotopic steady state, where the isotopic labeling of intracellular metabolites is constant over time.[6] This can be assessed by performing a time-course experiment. If a steady state is not reached, non-stationary MFA methods may be required.

-

Metabolic Quenching: Rapid and effective quenching of metabolic activity is critical to prevent changes in metabolite levels during sample processing.

-

Data Normalization: Proper normalization of metabolite levels (e.g., to cell number or protein content) is essential for accurate comparisons between different experimental conditions.

-

Metabolic Network Model: The accuracy of the estimated fluxes is highly dependent on the completeness and accuracy of the metabolic network model used in the analysis.

By following this detailed protocol and considering these key aspects, researchers can effectively utilize this compound to gain valuable insights into the dynamics of valine catabolism and its role in health and disease.

References

- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Valine - Wikipedia [en.wikipedia.org]

- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 8. Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry-Based 13C Metabolic Flux Analysis

Abstract

Stable Isotope-Resolved Metabolomics (SIRM), particularly using 13C-labeled substrates, has become a cornerstone for quantifying the dynamic state of metabolic pathways in biological systems. This application note provides a comprehensive overview and detailed protocols for conducting 13C-labeling experiments and analyzing the resulting metabolites using high-resolution liquid chromatography-mass spectrometry (LC-MS). The methodologies described herein are tailored for researchers, scientists, and drug development professionals aiming to elucidate metabolic reprogramming in disease, identify novel drug targets, and understand mechanisms of drug action.

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell.[1][2] By introducing a stable isotope-labeled substrate, such as [U-13C]-glucose, into a biological system, the 13C atoms are incorporated into downstream metabolites. Mass spectrometry can then be used to measure the mass shifts in these metabolites, revealing the distribution of the 13C label. This mass isotopologue distribution (MID) provides a detailed fingerprint of the active metabolic pathways and their relative contributions to cellular metabolism.[3]

This technique is invaluable in drug discovery and development for:

-

Understanding the metabolic phenotype of cancer cells and other disease models.

-

Identifying metabolic liabilities that can be targeted for therapeutic intervention.

-

Assessing the on-target and off-target effects of drug candidates on cellular metabolism.[4][]

-

Elucidating mechanisms of drug resistance.

This document provides a standard workflow and detailed protocols for performing 13C-MFA, from cell culture and labeling to data analysis and interpretation.

Principle of the Method

The core principle of 13C-MFA involves reaching an isotopic steady state, where the enrichment of 13C in intracellular metabolites becomes constant.[6] Cells are cultured in a medium containing a 13C-labeled substrate (e.g., [U-13C]-glucose, [U-13C]-glutamine). As the cells metabolize the labeled substrate, the 13C isotope is incorporated into various downstream metabolites. The pattern and extent of 13C incorporation are directly related to the activity of the metabolic pathways.

After a period of incubation, metabolites are extracted and analyzed by mass spectrometry. The mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z). The incorporation of 13C atoms (13.003355 amu) instead of 12C atoms (12.000000 amu) results in a predictable mass increase for each metabolite and its fragments.[7] By quantifying the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.), we can deduce the metabolic pathways that were active in the cells.[3][7]

Experimental and Data Analysis Workflow

A typical workflow for a 13C metabolic flux experiment is a multi-step process that requires careful planning and execution.[1][6][8] The major steps include experimental design, conducting the tracer experiment, measuring isotopic labeling, and estimating metabolic fluxes.[6]

References

- 1. academic.oup.com [academic.oup.com]

- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 3. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 13C Labeled Compound Tracing using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with 13C labeled compounds to trace metabolic pathways. This powerful technique offers unparalleled insights into cellular metabolism, making it an invaluable tool in basic research, drug discovery, and development.[1][2][3][4]

Introduction to 13C NMR-Based Metabolic Tracing

13C NMR spectroscopy, when used with substrates isotopically enriched with 13C, allows for the direct observation of carbon flow through metabolic networks.[2][5] Unlike other methods, NMR is non-destructive and provides detailed information on the specific location of the 13C label within a metabolite, revealing which pathways are active.[6][7] This technique is instrumental in identifying metabolic reprogramming in diseases like cancer, understanding drug mechanisms of action, and assessing the metabolic fate of drug candidates.[8][9][10]

The key advantages of 13C NMR for metabolic tracing include:

-

Positional Information: NMR can distinguish between different isotopomers (molecules with the same number of 13C atoms but at different positions), providing detailed insights into pathway utilization.[5]

-

Quantitative Analysis: NMR allows for the accurate quantification of isotopic enrichment and metabolic fluxes.[11]

-

Non-destructive: The sample can be recovered after analysis for further experiments.

-

Versatility: Applicable to a wide range of biological samples, including cell cultures, tissues, and biofluids.[12][13]

Despite its power, the primary limitation of 13C NMR is its relatively low sensitivity compared to 1H NMR.[7][14] However, advancements in NMR technology, such as higher field magnets and cryoprobes, have significantly improved sensitivity.[7][14]

Core Applications

Metabolic Flux Analysis